(Z)-2-(4-chloroanilino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid
Overview
Description
(Z)-2-(4-chloroanilino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid is an organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-chloroanilino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid typically involves the reaction of 4-chloroaniline with 4-methoxybenzaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including condensation and oxidation, to yield the final compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-chloroanilino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-chloroanilino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.
Biology
In biological research, this compound may be used to study the interactions between different molecules and biological systems. It can serve as a probe to investigate enzyme activities and metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. It may be investigated for its therapeutic properties and potential use in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-2-(4-chloroanilino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activities and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-bromoanilino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid
- (Z)-2-(4-fluoroanilino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid
- (Z)-2-(4-iodoanilino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid
Uniqueness
(Z)-2-(4-chloroanilino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
(Z)-2-(4-chloroanilino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-23-14-8-2-11(3-9-14)16(20)10-15(17(21)22)19-13-6-4-12(18)5-7-13/h2-10,19H,1H3,(H,21,22)/b15-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLTVGASBXPETI-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C(C(=O)O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C(/C(=O)O)\NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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